(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethylphenyl group, and a thiazole ring, which are connected through an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with a suitable halogenated precursor.
Formation of the Acrylonitrile Moiety: The acrylonitrile moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The thiazole ring and the nitrile group are likely to play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or covalent modification of target proteins.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile: Similar structure with a chlorine atom instead of bromine.
(Z)-3-(4-fluorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile: Similar structure with a fluorine atom instead of bromine.
(Z)-3-(4-methylphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine and fluorine, which can lead to different chemical and biological properties. Additionally, the combination of the bromophenyl group with the thiazole ring and acrylonitrile moiety provides a unique scaffold for further functionalization and application development.
Properties
IUPAC Name |
(Z)-3-(4-bromophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBPCVHEJDQRT-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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